
Benzyl (R)-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This specific compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxypropan-2-yl moiety. It is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the TBDMS ether.
Formation of the Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or pyridine to form the benzyl carbamate.
Industrial Production Methods
Industrial production methods for carbamates, including Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and in-line purification techniques is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or TBDMS groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various benzyl or TBDMS derivatives.
Scientific Research Applications
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, while the benzyl carbamate protects the amine group. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the TBDMS protecting group, making it less versatile in multi-step synthesis.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, but with different removal conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the combination of the TBDMS and benzyl carbamate protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic routes, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C17H29NO4Si |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20)/t15-/m1/s1 |
InChI Key |
FQLFJJJFZGROPS-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


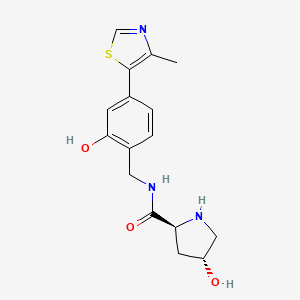
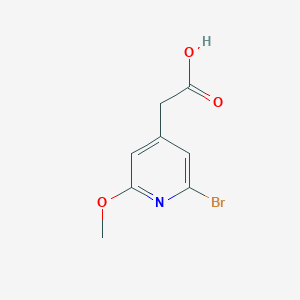
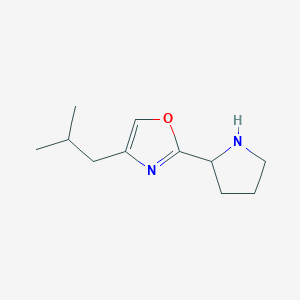
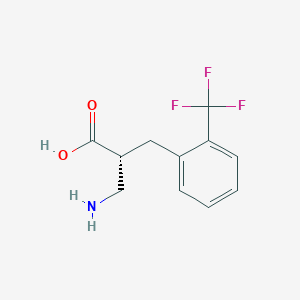
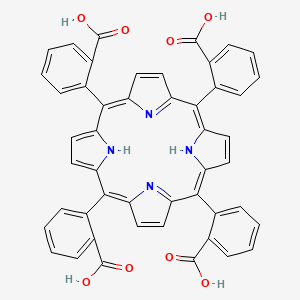
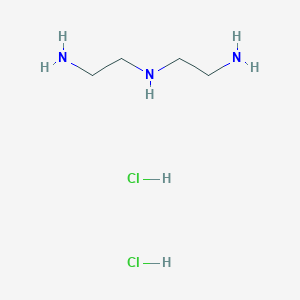
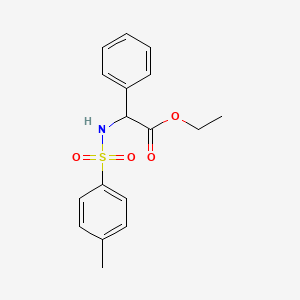
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
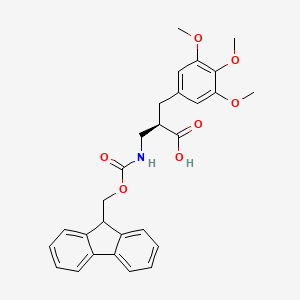
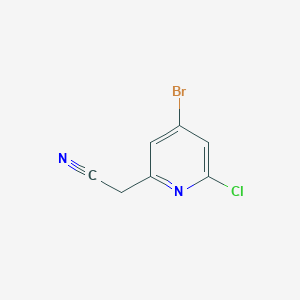
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

